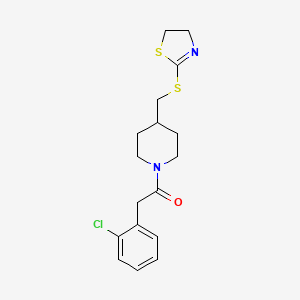

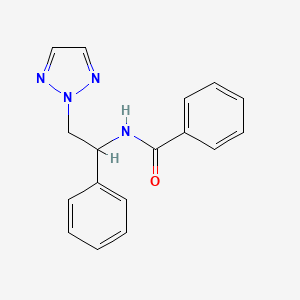

![molecular formula C18H17F3N2O2 B3011857 N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 250714-44-4](/img/structure/B3011857.png)

N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide, also known as a selective TRPC5 inhibitor, is a chemical compound that has been recently discovered to have potential therapeutic applications. This compound has gained attention from researchers due to its ability to selectively inhibit the TRPC5 ion channel, which is involved in a variety of physiological processes.

Applications De Recherche Scientifique

Parkinson’s Disease (PD) Research

This compound has been identified as a potent LRRK2 kinase inhibitor . LRRK2 is linked to Parkinson’s disease, and inhibitors like N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide are crucial in the treatment of PD. They are particularly significant because they can cross the blood-brain barrier, making them effective for neurological studies and potential treatments .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antibacterial activity . This is particularly relevant in the search for new drugs that can combat antibiotic-resistant bacteria. The trifluoromethyl group in these compounds has shown excellent activity against tested microorganisms .

Kinase Selectivity Improvement

In the quest for more selective kinase inhibitors, this compound has been used to improve kinome selectivity. This is done using a surrogate crystallography approach, which is vital for developing targeted therapies with fewer side effects .

Development of CNS Druglike Properties

The compound’s structure allows it to have CNS druglike properties, which are essential for the development of drugs that can treat central nervous system disorders. This includes its pharmacokinetics and dynamics, which are crucial for ensuring that drugs reach their intended site of action .

Spectroelectrochemical Analysis

This compound is also used in spectroelectrochemical studies to understand charge delocalization in redox-active frameworks. This is important for the development of electrochromic and optical devices, as it helps in manipulating the redox states of coordination frameworks .

Mécanisme D'action

Target of Action

The primary target of N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide is Integrin alpha-L . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix. In particular, Integrin alpha-L plays a crucial role in cell adhesion and cell-surface mediated signaling.

Mode of Action

It is known to interact with its target, integrin alpha-l . This interaction could potentially alter the normal functioning of the cell, leading to changes in cell adhesion and signaling pathways.

Propriétés

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O2/c19-18(20,21)14-3-1-2-13(12-14)17(24)22-15-4-6-16(7-5-15)23-8-10-25-11-9-23/h1-7,12H,8-11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJBPBRRUPJQPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B3011774.png)

![5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B3011777.png)

![N-(2,4-difluorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B3011781.png)

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B3011787.png)

![(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-methoxyphenyl)methanone](/img/structure/B3011792.png)